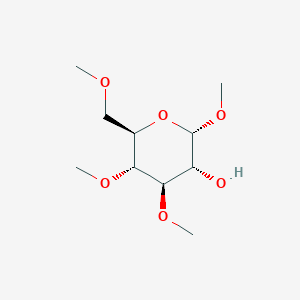

alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

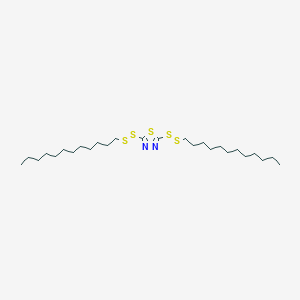

Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-, also known as Methyl-α-D-glucopyranoside, is a chemical compound with the molecular formula C10H20O6. It is a colorless and odorless solid that is soluble in water and commonly used in scientific research applications. In

Mecanismo De Acción

Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside acts as a substrate for enzymes that catalyze the hydrolysis or transfer of glycosidic bonds. The mechanism of action involves the binding of the enzyme to the substrate, followed by the cleavage or transfer of the glycosidic bond, resulting in the formation of a product and the release of the enzyme.

Efectos Bioquímicos Y Fisiológicos

Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside has no known biochemical or physiological effects in humans. However, it has been shown to have antifreeze properties in some organisms, such as insects and plants, by preventing ice crystal formation in their cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is a commonly used substrate in enzymatic assays due to its availability, low cost, and stability. It is also easy to handle and store, making it a convenient choice for lab experiments. However, its use is limited to specific enzymes that can hydrolyze or transfer glycosidic bonds, and it may not be suitable for all types of glycosylation reactions.

Direcciones Futuras

The use of alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside in scientific research is expected to continue to grow in the future. One potential direction is the development of new enzymes or enzyme variants that can recognize and utilize alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside as a substrate. Another direction is the synthesis of novel glycoconjugates and oligosaccharides using alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside as a starting material. Furthermore, the antifreeze properties of alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside may have potential applications in cryopreservation and other areas of biotechnology.

Métodos De Síntesis

Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is synthesized from the reaction of glucose with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction occurs at room temperature and produces a mixture of products, which are then purified using column chromatography to obtain the desired compound.

Aplicaciones Científicas De Investigación

Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is commonly used in scientific research as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used in the synthesis of oligosaccharides and glycoconjugates, which are important biomolecules involved in various biological processes such as cell-cell recognition, immune response, and signal transduction.

Propiedades

Número CAS |

13479-66-8 |

|---|---|

Nombre del producto |

alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl- |

Fórmula molecular |

C10H20O6 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6R)-2,4,5-trimethoxy-6-(methoxymethyl)oxan-3-ol |

InChI |

InChI=1S/C10H20O6/c1-12-5-6-8(13-2)9(14-3)7(11)10(15-4)16-6/h6-11H,5H2,1-4H3/t6-,7-,8-,9-,10+/m1/s1 |

Clave InChI |

MJCQVUQCEVACLB-IGORNWKESA-N |

SMILES isomérico |

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)OC)OC |

SMILES |

COCC1C(C(C(C(O1)OC)O)OC)OC |

SMILES canónico |

COCC1C(C(C(C(O1)OC)O)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)

![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)